N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound with the molecular formula C21H33N3O4S. It is commonly used in research as a ligand for GABA receptors.
Preparation Methods
The synthesis of N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves the reaction of isobutylamine with 2-(1-tosylpiperidin-2-yl)ethyl oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its interactions with GABA receptors and potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with GABA receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission. The specific molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: Similar structure but with an isopentyl group instead of an isobutyl group.
N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide: Contains a phenylsulfonyl group instead of a tosyl group. These compounds share similar chemical properties but may exhibit different biological activities and applications.
Properties
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-15(2)14-22-20(25)19(24)21-12-11-17-6-4-5-13-23(17)28(26,27)18-9-7-16(3)8-10-18/h7-10,15,17H,4-6,11-14H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALLCCPQOJDMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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